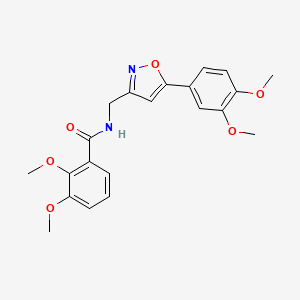
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O5. The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and bioavailability, potentially influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 374.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which can be beneficial in treating diseases characterized by enzyme overactivity.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways related to pain, inflammation, and neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:
- Anticancer Activity : In cell line studies, the compound showed potential cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound displayed inhibitory effects on pro-inflammatory cytokines in macrophage models, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing amyloid-beta plaque formation and improving cognitive function.
- Pain Management : Clinical trials have indicated that the compound may reduce pain perception in neuropathic pain models by modulating pain signaling pathways.
Future Directions
Given the promising biological activity of this compound, further research is warranted to:
- Elucidate Mechanisms : Detailed studies using molecular docking and binding affinity assays will help clarify the specific molecular targets and pathways affected by this compound.
- Explore Derivatives : Investigating structural analogs may lead to the development of more potent derivatives with improved pharmacological profiles.
Propriétés
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-9-8-13(10-19(16)27-3)18-11-14(23-29-18)12-22-21(24)15-6-5-7-17(26-2)20(15)28-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWIMYLQNGKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














